molecular formula C18H21NO2 B3853019 3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline

3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline

Cat. No.: B3853019
M. Wt: 283.4 g/mol
InChI Key: YURUUOIMYVSCKQ-NTEUORMPSA-N
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Description

3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline is an organic compound with the molecular formula C17H21NO2. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the aniline ring, and a substituted phenylprop-2-enyl group attached to the nitrogen atom. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and an appropriate substituted phenylprop-2-enyl halide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enyl group, converting it to a single bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenylpropyl derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline involves its interaction with specific molecular targets. The methoxy groups and the phenylprop-2-enyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyaniline: A precursor in the synthesis of the target compound.

    3,5-Dimethoxybenzaldehyde: Shares the methoxy substitution pattern but differs in functional groups.

    3,5-Dimethoxyphenethylamine: Similar structure but with an ethylamine side chain instead of the phenylprop-2-enyl group.

Uniqueness

3,5-Dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline is unique due to its specific substitution pattern and the presence of both methoxy groups and a phenylprop-2-enyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[(E)-2-methyl-3-phenylprop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(9-15-7-5-4-6-8-15)13-19-16-10-17(20-2)12-18(11-16)21-3/h4-12,19H,13H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUUOIMYVSCKQ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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